molecular formula C7H4BrClO4S B1274943 4-bromo-3-chlorosulfonyl-benzoic Acid CAS No. 50803-23-1

4-bromo-3-chlorosulfonyl-benzoic Acid

Cat. No.: B1274943
CAS No.: 50803-23-1
M. Wt: 299.53 g/mol
InChI Key: MDITWYHGSGANSP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-bromo-3-chlorosulfonyl-benzoic acid involves several steps:

    Chlorosulfonation: The addition of a chlorosulfonyl group to the brominated benzoic acid.

The reaction conditions for these steps typically involve the use of bromine and chlorosulfonic acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitution patterns . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-3-chlorosulfonyl-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: The bromine and chlorine atoms can be further oxidized under specific conditions.

Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Bromo-3-chlorosulfonyl-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-3-chlorosulfonyl-benzoic acid involves its reactivity with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

4-Bromo-3-chlorosulfonyl-benzoic acid can be compared with other similar compounds, such as:

  • 3-Chlorosulfonyl-4-fluoro-benzoic acid
  • 2-Bromo-5-chlorosulfonyl-benzoic acid
  • 4-Chlorosulfonyl-benzoic acid methyl ester
  • 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid

These compounds share similar functional groups but differ in their substitution patterns, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and utility in various chemical and biological applications .

Properties

IUPAC Name

4-bromo-3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITWYHGSGANSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395750
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50803-23-1
Record name 4-bromo-3-chlorosulfonyl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(chlorosulfonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Bromobenzoic acid (10 g, 49.75 mmol) was added portion wise to chlorosulfonic acid (25 ml, 373.13 mmol) at 0° C. The mixture was heated to 130° C. for 10 hours, until complete consumption of the starting material was observed by LCMS. The reaction mixture was allowed to cool down to ambient temperature, then added drop wise to an ice/water mixture (500 ml). The precipitate was filtered and washed with cold water (2×100 ml). The solid recovered was dissolved in diethyl ether, the solution then dried over sodium sulphate, filtered and concentrated in vacuo to afford the expected product as a beige solid (11.85 g, 79% yield); δH (400 MHz, DMSO) 8.45 (1H, d, 1.7 Hz), 7.72 (1H, d, 2.2 Hz), 7.71 (1H, s); TR=2.08 min.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (70 mL, 1.05 mol) cooled to 0° C. was added dropwise with stirring to 4-bromo-benzoic acid (50 g, 0.29 mol). The reaction mixture was heated at 110° C. for 10 h, cooled to room temperature and poured onto crushed ice slowly with stirring. The title compound obtained was filtered, washed with water and dried. Yield: 51 g, (84%); mp: 198-199° C.; MS: m/e (EI+) 299 (M+).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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